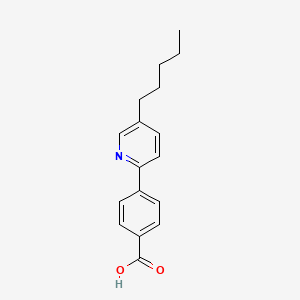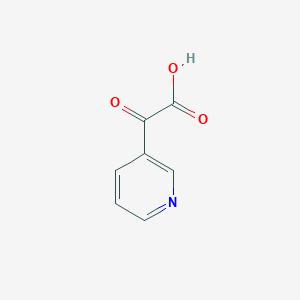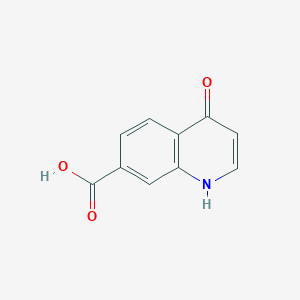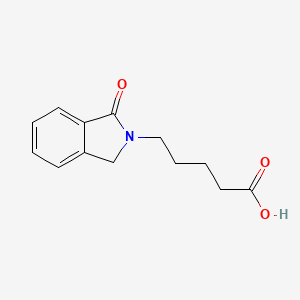
4-(5-Pentylpyridin-2-yl)benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves solvothermal or hydrothermal methods, as seen in the metal-coordination networks using 4-(pyridin-4-yl)benzoic acid and the metal(II) complexes built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid . These methods are likely applicable to the synthesis of "4-(5-Pentylpyridin-2-yl)benzoic acid" as well, considering the structural similarities.
Molecular Structure Analysis
The molecular structures of related compounds are characterized using techniques such as single-crystal X-ray diffraction . These studies reveal the geometry around the central metal ions and the coordination modes of the ligands. For "4-(5-Pentylpyridin-2-yl)benzoic acid," similar techniques could elucidate its molecular structure.
Chemical Reactions Analysis
The chemical behavior of benzoic acid derivatives in different environments is highlighted in the papers. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism , while metal-organic frameworks display water-induced phase transformations with chromotropism . These findings suggest that "4-(5-Pentylpyridin-2-yl)benzoic acid" may also undergo interesting chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include solvatochromism , antiferromagnetic interactions , and luminescence properties . These properties are determined using various spectroscopic techniques and theoretical calculations, such as UV-Vis, NMR, and density functional theory (DFT) . The compound "4-(5-Pentylpyridin-2-yl)benzoic acid" would likely exhibit its own unique set of physical and chemical properties, which could be analyzed using similar methods.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has been conducted on the synthesis of novel coordination polymers and MOFs using derivatives of benzoic acid, demonstrating diverse architectures and properties. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have shown significant photophysical properties due to their efficient light-harvesting chromophores, with certain complexes exhibiting bright luminescence efficiencies (Sivakumar, Reddy, Cowley, & Butorac, 2011). Additionally, novel complexes derived from pyridine-substituted triazolyl benzoate ligands have been synthesized, displaying unique structural architectures and properties (Du, Su, Lv, Gu, & Liu, 2016).
Luminescence and Magnetic Properties
The luminescence and magnetic properties of coordination complexes and MOFs are of particular interest for potential applications in sensing, imaging, and information storage. For example, metal(II)-induced coordination polymers based on pyridinyl-triazolyl benzoate have been explored as electrocatalysts for water splitting, showcasing the role of metal ions in determining electrocatalytic activity (Gong, Shi, Jiang, Hua, & Lin, 2014). Luminescent properties of lanthanide coordination complexes have also been investigated, with some complexes exhibiting antiferromagnetic characteristics (Hou, Ding, Yan, Li, Chen, & Li, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-(5-pentylpyridin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-3-4-5-13-6-11-16(18-12-13)14-7-9-15(10-8-14)17(19)20/h6-12H,2-5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDGJJJHJCIBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366020 | |
| Record name | 4-(5-pentylpyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Pentylpyridin-2-yl)benzoic acid | |
CAS RN |
111647-49-5 | |
| Record name | 4-(5-pentylpyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3023496.png)


![2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid](/img/structure/B3023501.png)





![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)
